m-Hydroxyphenylbutylamine

Description

Contextualization within Amine Chemistry Research

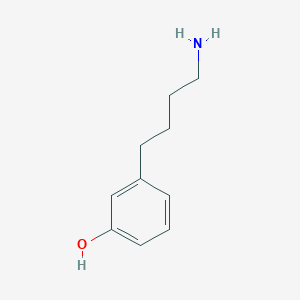

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, derived from ammonia (B1221849) by the replacement of one or more hydrogen atoms with alkyl or aryl groups. wikipedia.org They are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. wikipedia.org m-Hydroxyphenylbutylamine, with its chemical formula C₁₀H₁₅NO, is a primary amine. Its structure consists of a butylamine (B146782) chain attached to a phenyl ring, which is in turn substituted with a hydroxyl (-OH) group at the meta-position (position 3).

This structure places it within the broader category of phenolic alkylamines. The "phenolic" aspect refers to the hydroxyl group attached to the aromatic (phenyl) ring, while the "alkylamine" describes the butylamine side chain. wikipedia.orgscielo.br The basicity of the amine is influenced by the electronic properties of its substituents; aryl groups, like the phenyl group present here, typically diminish basicity compared to alkyl groups. wikipedia.org The interplay between the acidic phenolic hydroxyl group and the basic amino group on the same molecule is a key feature influencing its chemical properties and reactivity. wikipedia.orgscielo.br

Historical Perspective on Phenolic Alkylamines in Chemical Science

The study of phenolic compounds has a long history, beginning with the extraction of phenol (B47542) (carbolic acid) from coal tar in 1834. wikipedia.org Phenols are a class of compounds where a hydroxyl group is directly bonded to an aromatic ring, making them mildly acidic. wikipedia.org The reactivity of the phenol ring towards electrophilic aromatic substitution has made it a versatile building block in organic synthesis. wikipedia.org

Similarly, amines have been central to the development of organic chemistry, with their synthesis and reactivity being extensively explored. wikipedia.org The combination of these two moieties into the phenolic alkylamine structure created a class of compounds with significant scientific interest. Many naturally occurring compounds, such as certain amino acids and alkaloids, contain this structural motif. scielo.brresearchgate.net The historical investigation into these natural products spurred the development of synthetic methods to create novel, non-natural phenolic alkylamines. This allowed chemists to systematically modify structures and study how these changes affected their chemical and physical properties, laying the groundwork for modern structure-activity relationship (SAR) studies. longdom.orgresearchgate.net

Rationale for Advanced Academic Investigation of this compound

The primary impetus for the advanced academic investigation of this compound lies in its utility in structure-activity relationship (SAR) studies. longdom.orgresearchgate.net SAR analysis is a cornerstone of medicinal chemistry and materials science, where researchers synthesize and test a series of related compounds to determine which structural features are responsible for their chemical or biological activity. researchgate.net By comparing the properties of this compound with its ortho- and para-isomers (where the hydroxyl group is at different positions on the phenyl ring), scientists can probe the importance of the substituent's location. mdpi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 154585-01-0 chemsrc.com |

| Molecular Formula | C₁₀H₁₅NO |

| Structure | A butylamine chain attached to a phenyl ring with a hydroxyl group at the meta-position. |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Phenol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

3-(4-aminobutyl)phenol |

InChI |

InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8,12H,1-2,4,7,11H2 |

InChI Key |

WHVGTPGFKSSTIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCCCN |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for M Hydroxyphenylbutylamine

Established Synthetic Pathways to m-Hydroxyphenylbutylamine

The synthesis of this compound has traditionally relied on established organic chemistry reactions, which are continually being refined by modern catalytic approaches for improved efficiency and selectivity.

Classical Organic Synthesis Approaches

Classical routes to this compound typically involve a multi-step process centered around the formation of a key intermediate, 4-(3-hydroxyphenyl)butan-2-one, followed by amination.

One common strategy is the reductive amination of the precursor ketone. youtube.comyoutube.com This reaction involves the condensation of 4-(3-hydroxyphenyl)butan-2-one with an amine source, such as ammonia (B1221849), to form an intermediate imine. This imine is then reduced in situ to the final primary amine. Classical reducing agents for this step include sodium cyanoborohydride or sodium triacetoxyborohydride. An alternative, though often lower-yielding, classical method is the Leuckart–Wallach reaction, which uses formic acid and ammonia (or an amine) to achieve reductive amination.

The synthesis of the ketone precursor itself presents a significant challenge in classical synthesis, primarily due to the regiochemical control required. A Friedel-Crafts acylation or alkylation is a standard method for creating carbon-carbon bonds with an aromatic ring. youtube.com However, the hydroxyl group on a phenol (B47542) ring is a strong ortho-, para-director, making direct synthesis of the meta-substituted product difficult. To overcome this, classical strategies often involve more convoluted pathways, such as starting with a material that has a meta-directing group (like a nitro group), performing the acylation, and then chemically converting the directing group into the desired hydroxyl group in subsequent steps. mdpi.com

A plausible classical route could begin with 3-methoxyacetophenone. The side chain can be extended using reactions like the Wittig or Horner-Wadsworth-Emmons reaction, followed by reduction of the resulting double bond and ketone. The final step would be the demethylation of the methoxy (B1213986) group to yield the free phenol. Each of these steps, however, requires stoichiometric reagents and often harsh conditions, contributing to significant waste generation.

Modern Catalytic Methods in this compound Synthesis

Modern synthetic chemistry has introduced catalytic methods that significantly improve upon classical approaches by offering higher efficiency, milder reaction conditions, and reduced environmental impact. edu.krd

A primary advancement is in the reductive amination step. Catalytic hydrogenation is a widely used industrial method where the ketone precursor is reacted with ammonia and hydrogen gas in the presence of a heterogeneous metal catalyst. This approach is highly efficient and generates water as the only byproduct, aligning with the principles of green chemistry.

| Catalyst | Conditions | Typical Outcome |

| Raney Nickel | H₂, NH₃, moderate pressure/temp | Effective but requires careful handling |

| Palladium on Carbon (Pd/C) | H₂, NH₃, various solvents | High efficiency, good selectivity |

| Platinum(IV) oxide (PtO₂) | H₂, NH₃, acidic conditions | Robust catalyst, versatile |

Modern catalysis also offers improved methods for synthesizing the 4-(3-hydroxyphenyl)butan-2-one precursor. Instead of traditional Lewis acids like aluminum chloride, which are used in stoichiometric amounts and are difficult to handle, solid acid catalysts can be employed for the Friedel-Crafts reaction. google.com Acid-activated clays, such as Montmorillonite, have been shown to effectively catalyze the alkylation of phenols. google.com These catalysts are often reusable, non-corrosive, and can sometimes provide enhanced regioselectivity, although achieving high yields of the meta-isomer remains a challenge. google.com

Development of Novel Synthetic Routes for this compound

Ongoing research focuses on developing novel synthetic routes that are not only efficient but also highly selective and environmentally sustainable.

Chemo- and Regioselective Synthesis Strategies

The primary challenge in synthesizing this compound is controlling the regioselectivity to ensure the side chain is attached at the meta-position relative to the hydroxyl group. Since the hydroxyl group directs incoming substituents to the ortho and para positions, novel strategies are needed to achieve the desired meta-isomer.

One strategy involves the use of directing groups or complex starting materials. A synthesis could begin with 3-bromophenol, where the hydroxyl group is first protected (e.g., as a methyl ether). A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, could then be used to install the four-carbon side chain. Subsequent deprotection and modification of the side chain's functional groups would lead to the target molecule.

Another advanced approach focuses on catalyst design to override the natural directing effects of the hydroxyl group. While still largely in the research phase for this specific transformation, specialized rhodium complexes and other transition metal catalysts have shown the ability to control regioselectivity in reactions like hydrocarbonylation, which could potentially be adapted for this synthesis. rsc.org

Chemoselectivity is also critical, particularly during the reduction step. The chosen method must selectively reduce the imine or ketone without affecting the aromatic ring or the phenolic hydroxyl group. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid in place of hydrogen gas, can offer excellent chemoselectivity under mild conditions.

Green Chemistry Principles in this compound Production

The application of green chemistry principles is paramount in the modern development of synthetic routes for chemical compounds. instituteofsustainabilitystudies.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.comgranthaalayahpublication.org

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric ones because they are used in small amounts and can be recycled, which dramatically reduces waste. edu.krdacs.org Shifting from classical reductions to catalytic hydrogenation exemplifies this principle. edu.krd

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Catalytic hydrogenation has a high atom economy, whereas classical methods involving protecting groups have poor atom economy due to the addition and subsequent removal of the group, which generates significant waste. acs.org

Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups for the phenol, should be avoided as it requires additional reagents and generates waste. acs.org Developing a direct, regioselective catalytic system that works on unprotected phenol is a key goal for a truly green synthesis.

Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be eliminated. granthaalayahpublication.org Research is focused on using benign solvents such as water, ethanol, or even solvent-free conditions.

Design for Energy Efficiency: Catalysts enable reactions to occur under milder temperatures and pressures, significantly reducing energy consumption compared to classical methods that may require high temperatures for extended periods. granthaalayahpublication.org

Computational Prediction of Synthetic Accessibility of this compound and its Precursors

In modern drug discovery and chemical synthesis, computational tools are increasingly used to predict the synthetic accessibility (SA) of a target molecule before any lab work is undertaken. mdpi.com SA is an abstract property that estimates the ease with which a compound can be synthesized under real laboratory conditions. tsijournals.com

Software models for predicting SA fall into several categories, including those based on molecular complexity, similarity to known starting materials, and retrosynthetic analysis. tsijournals.com A common approach involves calculating an "SA score" by deconstructing the molecule into fragments and scoring them based on their prevalence in large chemical databases like PubChem. d-nb.info The rationale is that molecules built from common, readily available fragments are easier to synthesize. d-nb.info Advanced machine learning tools like eToxPred and retrosynthesis planners like AiZynthFinder can provide more nuanced predictions by leveraging vast datasets of known reactions. neurosnap.ainih.gov

For this compound, a simple fragment-based SA score would likely be low (indicating it is easy to synthesize), as the molecule is not overly complex and contains common functional groups. However, more sophisticated retrosynthesis-based programs might assign a higher difficulty score. nih.gov These advanced tools could recognize the significant chemical challenge of achieving meta-substitution on a phenol ring, a nuance that simpler models might miss. youtube.commdpi.com By simulating synthetic routes, these programs can predict the number of steps, potential yields, and identify key challenges like regioselectivity, thereby guiding chemists toward the most viable pathways for both the final product and its crucial precursors. mdpi.comnih.gov

Retrosynthetic Analysis Algorithms for this compound

Retrosynthetic analysis is a foundational strategy in organic synthesis, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. synthiaonline.com In recent years, computational algorithms have emerged as powerful tools to augment this process. These algorithms leverage vast databases of chemical reactions to propose and evaluate potential synthetic pathways.

For a molecule like this compound, a retrosynthetic analysis algorithm would typically begin by identifying key functional groups and bonds that can be disconnected using known chemical transformations. The process is recursive, breaking down the molecule into progressively simpler precursors, known as synthons. d-nb.info

Modern retrosynthesis tools often employ a combination of approaches:

Rule-Based Systems: These platforms utilize a curated set of reaction rules to systematically break down the target molecule. synthiaonline.com The process is deterministic, providing transparent and reproducible synthetic suggestions based on established chemical principles. synthiaonline.com

Data-Driven Approaches: These methods analyze extensive reaction databases to learn the patterns of chemical transformations. d-nb.info This allows them to identify potential synthetic routes for a target compound by predicting precursor structures. synthiaonline.comd-nb.info

The output of these algorithms is typically a tree of possible synthetic routes, which can then be evaluated by chemists based on factors such as yield, cost, and safety.

Machine Learning Applications in Synthetic Route Assessment

Machine learning (ML) is increasingly being integrated into the field of chemical synthesis to refine and assess the routes proposed by retrosynthetic analysis algorithms. synthiaonline.com ML models can be trained on large datasets of experimental data to predict various parameters of a chemical reaction, thereby aiding in the selection of the most optimal synthetic pathway.

Key applications of machine learning in this context include:

Reaction Condition Optimization: ML models can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and minimize byproducts for each step in a proposed synthesis.

Toxicity and Reactivity Prediction: ML can be used to forecast the potential hazards associated with intermediates and reagents, enabling chemists to select safer and more environmentally friendly synthetic pathways.

The synergy between human expertise and artificial intelligence is a particularly effective strategy. synthiaonline.com Chemists can guide and refine the suggestions generated by AI platforms, combining algorithmic power with their own experience and intuition to design innovative and practical synthetic routes. synthiaonline.com

Scale-Up Considerations for Laboratory Research Syntheses

Translating a synthetic route from a laboratory setting to a larger, industrial scale is a complex process that requires careful consideration of numerous factors beyond the chemistry itself. catsci.comiptsalipur.org What works efficiently on a gram scale may not be feasible or safe when producing kilograms or tons of a compound. catsci.com The transition from a research laboratory to a pilot plant and ultimately to full-scale production involves a multidisciplinary approach, integrating chemistry, chemical engineering, and safety management. catsci.comiptsalipur.orgcqab.eu

Key considerations during the scale-up of this compound synthesis include:

Thermodynamics and Heat Transfer: One of the most critical physical challenges in scaling up is managing the heat generated by chemical reactions (exotherms). catsci.com The surface area-to-volume ratio of a reactor decreases significantly as the volume increases, which can impede efficient heat dissipation. catsci.com This can lead to a "runaway reaction" if the heat is generated faster than it can be removed. catsci.com Therefore, thorough calorimetric studies are essential to ensure process safety. catsci.com

Mass Transfer and Mixing: Ensuring efficient mixing of reactants becomes more challenging in large vessels. iptsalipur.org Inadequate mixing can lead to localized "hot spots," reduced yields, and the formation of impurities. The type and speed of the agitator, as well as the geometry of the reactor, are crucial parameters that need to be optimized. iptsalipur.org

Reagent and Solvent Selection: Reagents and solvents that are suitable for laboratory use may be too expensive, hazardous, or difficult to handle on a large scale. catsci.com The "atom economy" of a reaction, which measures the efficiency of incorporating reagent atoms into the final product, becomes a more significant factor in large-scale synthesis. catsci.com

Process Safety and Hazard Analysis: A thorough hazard analysis is required to identify and mitigate potential risks associated with the process, including the handling of flammable solvents, corrosive reagents, and potentially unstable intermediates.

Equipment and Infrastructure: The availability of suitable reactors, purification equipment (such as crystallizers and distillation columns), and drying facilities is a primary consideration. moehs.com Pilot plants serve as an intermediate step to test and refine the process on a semi-production scale before committing to the significant investment required for a full-scale manufacturing facility. iptsalipur.orgmoehs.comparteq.net

Regulatory Compliance and Good Manufacturing Practices (GMP): For pharmaceutical applications, the entire manufacturing process must adhere to strict Current Good Manufacturing Practices (cGMP) to ensure product quality, purity, and consistency. iptsalipur.orgiajps.com This includes detailed documentation of every step of the process in a Master Manufacturing Procedure. iptsalipur.orgiajps.com

The following table outlines some of the key parameters that need to be evaluated and optimized during the scale-up process:

| Parameter | Laboratory Scale (Grams) | Pilot Plant Scale (Kilograms) | Production Scale (Tons) |

| Heat Transfer | High surface area-to-volume ratio, efficient heat dissipation. | Reduced surface area-to-volume ratio, requires careful monitoring and control. | Low surface area-to-volume ratio, specialized cooling systems are essential. |

| Mixing | Easily achieved with magnetic stirrers or overhead stirrers. | Requires powerful mechanical agitators and optimized reactor design. | Complex fluid dynamics, may require multiple impellers and baffles. |

| Reagent Cost | Often a minor consideration. | Becomes a significant factor in overall process economics. | A primary driver of process viability. |

| Safety | Handled in a fume hood with personal protective equipment. | Requires robust engineering controls and detailed safety protocols. | Involves comprehensive process safety management systems. |

| Equipment | Standard laboratory glassware. | Glass-lined or stainless steel reactors (100-3000 L). moehs.com | Large-scale production vessels and automated control systems. |

| Documentation | Laboratory notebook. | Detailed batch records and standard operating procedures. | Comprehensive Master Manufacturing Procedures under cGMP. iptsalipur.orgiajps.com |

Advanced Structural Elucidation and Spectroscopic Characterization of M Hydroxyphenylbutylamine

X-ray Crystallography for Solid-State Structure Determination

Once a crystal is obtained, it is exposed to a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. rigaku.comazolifesciences.com By analyzing this pattern, scientists can construct an electron density map of the molecule and, from that, determine the positions of the individual atoms. excillum.com

In the case of m-Hydroxyphenylbutylamine, a successful crystallographic analysis would yield precise data on the geometry of the phenyl ring, the conformation of the butylamine (B146782) side chain, and the spatial relationship between the hydroxyl and amino functional groups. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

To illustrate the type of data obtained from such an analysis, we can consider the crystallographic data for a related compound, (+)-amphetamine sulphate. iucr.org The crystals of (+)-amphetamine sulphate are reported to be monoclinic with the space group P21. iucr.orgrsc.org The unit cell parameters were determined to be a = 10.51 Å, b = 6.35 Å, and c = 31.34 Å, with a β angle of 95.0°. iucr.orgrsc.org The structure reveals a layered arrangement with hydrogen bonds between the ammonium groups and sulphate oxygen atoms. iucr.org A similar detailed structural elucidation would be the goal of an X-ray crystallographic study of this compound.

Hypothetical Crystallographic Data for this compound

This table is illustrative and represents the type of data that would be generated from an X-ray crystallography experiment.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z | 4 or 8 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. cas.czustc.edu.cn A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by a chiral sample. ustc.edu.cnwikipedia.org CD spectroscopy is a powerful tool for determining the enantiomeric purity and absolute configuration of chiral compounds. utexas.eduacs.orgnsf.govnih.gov

For a chiroptical technique like Circular Dichroism to be applicable, the molecule under investigation must be chiral. In its standard form, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, a solution of this compound would not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the butyl chain to create a stereocenter, then the resulting enantiomers could be distinguished and their purity assessed using CD spectroscopy. The two enantiomers would produce mirror-image CD spectra, with positive and negative Cotton effects. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable method for quantitative analysis of enantiomeric purity. nih.govnih.gov

The application of CD spectroscopy is widespread in the analysis of chiral amines. utexas.eduacs.orgnsf.gov For instance, multi-component assemblies can be used to induce a CD signal for chiral amines, allowing for their rapid discrimination and the determination of their enantiomeric excess. utexas.edu

Applicability of Chiroptical Spectroscopy to Phenylbutylamine Derivatives

| Compound | Chirality | Applicability of Circular Dichroism |

| This compound | Achiral | Not Applicable |

| (R)-1-(3-hydroxyphenyl)butan-1-amine | Chiral | Applicable |

| (S)-1-(3-hydroxyphenyl)butan-1-amine | Chiral | Applicable |

Theoretical and Computational Chemistry Studies of M Hydroxyphenylbutylamine

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing detailed information about its electronic properties. These calculations are fundamental for understanding the intrinsic characteristics of a molecule like m-Hydroxyphenylbutylamine.

Electronic Structure and Bonding Analysis

This area of study focuses on the distribution of electrons within the molecule and the nature of its chemical bonds. Techniques like Density Functional Theory (DFT) are commonly used to determine the optimized geometry and electronic properties.

Molecular Orbitals: Analysis would involve calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.

Electron Density and Electrostatic Potential: These calculations would reveal the electron distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding intermolecular interactions.

Bonding Analysis: Methods such as Atoms in Molecules (AIM) theory could be used to characterize the chemical bonds (e.g., covalent, hydrogen bonds, van der Waals interactions) within this compound, quantifying their strength and nature.

Conformational Analysis and Energy Minima

Molecules with rotatable bonds, like this compound, can exist in various three-dimensional shapes called conformations. Conformational analysis aims to identify the most stable of these structures.

Potential Energy Surface Scan: This computational technique involves systematically rotating the flexible bonds of the molecule and calculating the energy at each step. The results identify low-energy conformations (energy minima) and the energy barriers between them.

Identification of Global Minimum: Through these scans, the most stable conformation, known as the global energy minimum, can be determined. This structure represents the most likely shape of the molecule under normal conditions and is the starting point for further analysis.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can predict the spectroscopic properties of a molecule, which is invaluable for interpreting experimental spectra.

NMR Spectroscopy: Computational methods can predict the 1H and 13C NMR chemical shifts. These predictions are often achieved using DFT and can be compared with experimental data to confirm the molecular structure. Machine learning and deep neural network models have also emerged as powerful tools for achieving high accuracy in predicting chemical shifts.

IR Spectroscopy: The vibrational frequencies of the molecule's bonds can be calculated computationally. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each functional group (like O-H, N-H, C-H, and C=C in the aromatic ring) has characteristic absorption frequencies, making predicted IR spectra a useful tool for structural identification.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be calculated to predict the wavelengths at which the molecule absorbs ultraviolet or visible light. This is particularly useful for molecules with aromatic systems.

A representative data table for predicted 1H NMR chemical shifts would look as follows, though specific values for this compound are not available from existing research.

| Atom Position | Predicted Chemical Shift (ppm) |

| H on aromatic ring | Data not available |

| H on butyl chain (alpha) | Data not available |

| H on butyl chain (beta) | Data not available |

| H on butyl chain (gamma) | Data not available |

| H on amine group | Data not available |

| H on hydroxyl group | Data not available |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides a dynamic picture of the molecule's behavior, which is essential for understanding its flexibility and interactions with its environment.

Conformational Dynamics and Flexibility

While quantum calculations identify stable conformers, MD simulations reveal how the molecule transitions between these shapes and how flexible different parts of the molecule are.

Trajectory Analysis: An MD simulation generates a trajectory, which is a record of the position and velocity of every atom over the simulation time. Analyzing this trajectory shows how bond lengths, bond angles, and dihedral angles fluctuate, providing a quantitative measure of molecular flexibility.

Exploring Conformational Space: Enhanced sampling techniques in MD can be used to accelerate the exploration of different molecular conformations, helping to understand the full range of shapes the molecule can adopt.

Solvent Effects on Molecular Conformation and Behavior

The surrounding environment, particularly the solvent, can significantly influence a molecule's shape and behavior. MD simulations are well-suited to study these effects.

Explicit vs. Implicit Solvation: Simulations can include individual solvent molecules (explicit solvent) or model the solvent as a continuous medium (implicit solvent). Explicit solvent models provide a more detailed and accurate picture of specific interactions like hydrogen bonding with water.

Influence on Conformation: By running simulations in different solvents (e.g., water, methanol, chloroform), researchers can determine how the solvent stabilizes or destabilizes certain conformations of this compound. The polarity and hydrogen-bonding capability of the solvent are key factors that would influence the molecule's preferred shape and dynamics.

A summary table for a hypothetical solvent effect study might be structured as follows:

| Solvent | Predominant Conformation | Average End-to-End Distance (Å) |

| Water | Data not available | Data not available |

| Chloroform | Data not available | Data not available |

| Methanol | Data not available | Data not available |

Molecular Modeling of Interactions with Research-Relevant Macromolecules

Computational modeling has become an indispensable tool in understanding the interactions between small molecules and biological macromolecules. In the absence of direct experimental data for this compound, we can infer the application and potential outcomes of such studies based on research conducted on structurally similar compounds, such as other hydroxyphenylalkylamines and phenethylamine derivatives. These studies provide a framework for predicting how this compound might interact with relevant biological targets, such as G-protein coupled receptors (GPCRs), including adrenergic and trace amine-associated receptors (TAARs).

Ligand-Protein Docking for Binding Mode Prediction in Research Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode and affinity of a compound. For molecules like this compound, which are analogs of endogenous monoamines, docking studies can elucidate key interactions within the binding pockets of receptors like the β2-adrenergic receptor and Trace Amine-Associated Receptor 1 (TAAR1).

In studies involving TAAR1, homology models of the receptor are often generated due to the scarcity of crystal structures. rsc.orgrsc.org Virtual screening of large compound libraries against these models has successfully identified novel agonists and antagonists. rsc.orgrsc.org For a ligand such as this compound, a docking simulation would likely show the protonated amine forming a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of aminergic GPCRs. nih.gov The hydroxyl group on the phenyl ring would be predicted to form hydrogen bonds with serine residues in the binding pocket, a common interaction for catecholamines and their analogs at adrenergic receptors. plos.org The butyl chain would likely occupy a hydrophobic pocket within the receptor.

A hypothetical docking study of this compound into a homology model of a relevant receptor, such as the β2-adrenergic receptor, might yield results similar to those observed for other β2AR ligands. The predicted binding energy and key interactions could be summarized as follows:

| Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound (hypothetical) | -7.5 to -9.0 | Asp113, Ser204, Ser207, Phe290 | Ionic, Hydrogen Bond, Hydrophobic |

This is a hypothetical data table based on typical values for similar ligands.

Receptor-Ligand Dynamics in Model Systems

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations can reveal conformational changes in both the ligand and the receptor upon binding, the stability of key interactions, and the role of solvent molecules.

For a compound like this compound, MD simulations could be used to study its interaction with a receptor embedded in a model cell membrane. These simulations can assess the stability of the binding pose predicted by docking. For instance, a 100-nanosecond MD simulation could track the root-mean-square deviation (RMSD) of the ligand and protein to ensure the complex remains stable. nih.gov Furthermore, analysis of the simulation trajectory can reveal the persistence of hydrogen bonds and hydrophobic contacts, providing a more accurate estimation of the binding affinity.

Studies on related systems, such as p-tyramine (4-hydroxyphenylethylamine) with TAAR1, have utilized MD simulations to understand the conformational changes associated with agonist and antagonist binding. acs.orgnih.gov These simulations can reveal how the ligand stabilizes either an active or inactive state of the receptor.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, untested compounds.

A global QSAR model has been developed for a large set of phenethylamine derivatives acting as agonists for the adrenergic alpha-1 receptor. nih.gov This study successfully modeled the lipophilicity (logP) of these compounds, a critical parameter for drug absorption and distribution. The model identified key molecular descriptors that influence logP, such as the 3D-MoRSE signals which encode information about the three-dimensional structure of the molecule. nih.gov

Given that this compound falls within this chemical class, its logP and potential activity at the alpha-1 adrenergic receptor could be predicted using such a QSAR model. A representative data table from a QSAR study on phenethylamines is shown below, illustrating the relationship between molecular descriptors and biological activity.

| Compound | Molecular Descriptor 1 (e.g., Mor15u) | Molecular Descriptor 2 (e.g., BLTF96) | Experimental logP | Predicted logP |

| Phenylethylamine | 0.85 | 1.23 | 1.41 | 1.38 |

| Amphetamine | 0.92 | 1.35 | 1.76 | 1.72 |

| Ephedrine | 1.05 | 1.18 | 1.13 | 1.15 |

| This compound (hypothetical) | 1.12 | 1.45 | N/A | ~2.5 |

This table includes hypothetical data for this compound based on the trends observed in the cited QSAR study.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can also be employed to study the energetics of chemical reactions, including metabolic pathways. For a compound like this compound, this could involve investigating its potential metabolism by enzymes such as monoamine oxidase (MAO) or cytochrome P450 (CYP).

The metabolism of phenylethylamine, a core structure of this compound, involves enzymes like MAO-A, MAO-B, and CYP2D6. wikipedia.org These enzymes are responsible for the oxidation and hydroxylation of the molecule. researchgate.net Computational methods, such as density functional theory (DFT), can be used to calculate the energy barriers for different metabolic reactions. This involves locating the transition state structures and calculating their energies relative to the reactants and products.

For example, a computational study could compare the energetics of N-dealkylation versus aromatic hydroxylation of this compound by a model of the CYP active site. Such an analysis would provide insights into the most likely metabolic pathways and the potential for the formation of active or inactive metabolites. While specific studies on this compound are not available, the general metabolic pathways of phenethylamines have been described. nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of M Hydroxyphenylbutylamine

Study of Acid-Base Properties and Protonation States

No specific studies on the acid-base properties, pKa values, or protonation states of m-Hydroxyphenylbutylamine were found. This information is fundamental to understanding its behavior in different chemical environments.

Oxidation and Reduction Pathways in Chemical Systems

There is no available research detailing the oxidation and reduction pathways of this compound. This includes information on potential metabolites formed through oxidative processes or the products resulting from its reduction.

Investigation of Electrophilic and Nucleophilic Reaction Sites

A computational or experimental analysis of the electrophilic and nucleophilic sites of this compound has not been reported. The phenolic hydroxyl group and the amine group are expected to be key sites for nucleophilic and electrophilic attack, respectively, but specific studies are absent.

Reaction Mechanism Elucidation for this compound Transformations

No elucidated reaction mechanisms involving this compound are available in the scientific literature. This includes a lack of information in the following sub-areas:

Kinetic Studies of Reactivity

No kinetic studies have been published that would provide data on the reaction rates of this compound with other chemical species.

Identification of Transient Intermediates

There are no reports on the identification or characterization of any transient intermediates formed during reactions involving this compound.

Catalytic Transformations Involving this compound

No research is available on the catalytic transformations of this compound, which would describe its reactions in the presence of a catalyst to form new products.

Due to the absence of the foundational scientific data for each of the requested sections, the generation of a thorough, informative, and scientifically accurate article on the chemical reactivity and mechanistic investigations of this compound is not possible at this time. Consequently, the creation of data tables and a list of related chemical compounds as requested cannot be completed.

Biochemical Transformations and Mechanistic Pathway Studies of M Hydroxyphenylbutylamine

In Vitro Enzymatic Biotransformation Pathways

In vitro studies using isolated enzymes and subcellular fractions are fundamental to mapping the metabolic fate of a compound. For m-Hydroxyphenylbutylamine, the primary routes of biotransformation involve Phase I oxidative reactions and Phase II conjugation reactions, which serve to increase its polarity and facilitate excretion. youtube.com

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is the principal catalyst of Phase I metabolism for a vast number of drugs and xenobiotics. nih.govnih.gov These enzymes catalyze a range of oxidative reactions, including the addition of oxygen to a substrate. youtube.comnih.gov For this compound, several CYP-mediated reactions are plausible based on its chemical structure.

The primary reactions catalyzed by CYPs involve oxidation, reduction, and hydrolysis, with oxidation being the most common. nih.gov Key human CYP isozymes responsible for the metabolism of most clinical drugs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov The metabolism of this compound would likely involve one or more of these enzymes, leading to several potential metabolites:

Aromatic Hydroxylation: An additional hydroxyl group could be added to the phenyl ring, creating a dihydroxy-phenylbutylamine derivative.

Alkyl Chain Hydroxylation: Oxidation could occur at various positions along the butyl side chain, forming one or more hydroxylated metabolites.

N-Dealkylation: The butyl group could be cleaved from the amine, although this is less common for primary amines compared to secondary or tertiary amines.

The specific metabolites formed would depend on the specific CYP isozymes involved and their substrate preferences. For instance, CYP3A4 is known to be a major catalyst for both N-dealkylation and C-hydroxylation reactions. uv.es Studies on related compounds, such as abemaciclib, show that CYP3A4 can produce both N-desethyl and hydroxylated metabolites. mdpi.com

Table 1: Plausible Phase I Metabolic Reactions of this compound by Cytochrome P450 Enzymes

| Reaction Type | Potential Site on this compound | Resulting Metabolite Class |

| Aromatic Hydroxylation | Phenyl Ring | Dihydroxyphenylbutylamine |

| Aliphatic Hydroxylation | Butyl Side Chain | Hydroxybutyl-phenylamine |

| Oxidative Deamination | Amine Group | Phenylbutanal or Phenylbutanone derivative |

This table is based on established principles of CYP450 metabolism and is predictive in nature.

Following Phase I oxidation, or acting directly on the parent compound, Phase II conjugation reactions attach endogenous polar molecules to the xenobiotic. This further increases water solubility and prepares the compound for excretion. For this compound, the phenolic hydroxyl group is a prime target for conjugation.

Glucuronidation: This process is mediated by UDP-glucuronosyltransferases (UGTs) and involves the attachment of glucuronic acid. Phenols are common substrates for UGTs. youtube.com The hydroxyl group of this compound would be readily conjugated to form an O-glucuronide. Additionally, the primary amine group could also be a site for N-glucuronidation.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). Phenolic compounds are well-established substrates for SULT enzymes.

In many cases, glucuronidation and sulfation are competing pathways, and their relative importance can vary depending on the specific compound and biological system.

The primary amine group of this compound is a substrate for oxidative deamination, a reaction catalyzed by amine oxidases. Monoamine oxidases (MAOs), in particular, are key enzymes in the metabolism of monoamine-containing compounds. nih.gov This reaction converts the amine into an aldehyde, with the concurrent release of ammonia (B1221849). nih.gov The resulting aldehyde is often unstable and can be further oxidized by other enzymes, such as aldehyde dehydrogenases, to a carboxylic acid. This metabolic step represents a significant deactivating pathway for amine-containing xenobiotics.

Identification and Characterization of this compound as a Metabolite in Model Biological Systems (e.g., microbial, plant)

While in vitro systems define potential metabolic routes, the identification of a compound as a naturally occurring metabolite in a biological system provides physiological context.

Microbial Systems: The human gut microbiota possesses a vast and diverse enzymatic capacity for metabolizing xenobiotics. youtube.com Microorganisms can perform a wide array of chemical transformations, often producing metabolites that are not generated by human host enzymes. researchgate.net Fungi, for instance, have been used in biotransformation studies to produce metabolites of various compounds, such as hydroxylated and sulfated derivatives of 4'-hydroxyflavanone. mdpi.com It is plausible that this compound could be a metabolite generated by gut microbes from the degradation of larger dietary polyphenols or other xenobiotics containing a similar chemical scaffold.

Plant Systems: Plants produce a vast array of secondary metabolites in response to environmental stimuli and as part of their normal development. nih.gov For example, in response to infection by Fusarium graminearum, wheat plants have been observed to accumulate hydroxycinnamic acid amides of various amines. nih.gov While direct evidence is lacking, it is conceivable that this compound or related structures could be synthesized within certain plant species as part of their complex metabolome.

Mechanistic Elucidation of Interactions with Specific Enzymes or Receptors in Research Contexts

To understand the functional effects of a compound, it is crucial to elucidate its interactions with specific protein targets. This involves identifying the binding site and characterizing the molecular forces that stabilize the ligand-protein complex.

The binding of a ligand like this compound to a protein is governed by a combination of non-covalent interactions. The specific nature of these interactions depends on the amino acid residues that form the binding pocket.

Hydrogen Bonds: The phenolic hydroxyl group and the primary amine group of this compound are excellent hydrogen bond donors and acceptors. They can form strong, directional interactions with appropriate residues in a protein's binding site, such as aspartate, glutamate, serine, or the peptide backbone. nih.gov

Hydrophobic Interactions: The phenyl ring and the n-butyl chain are hydrophobic moieties. These parts of the molecule would favorably interact with nonpolar amino acid side chains (e.g., leucine, isoleucine, valine, phenylalanine) within the binding pocket, driven by the hydrophobic effect. Aromatic stacking, a specific type of hydrophobic interaction, could occur between the compound's phenyl ring and the aromatic rings of phenylalanine, tyrosine, or tryptophan residues. nih.gov

A study on tetrahydrobiopterin (B1682763) binding to aromatic amino acid hydroxylases highlighted that different conformations of a ligand can be stabilized by specific interactions with non-conserved amino acids at the binding site. This underscores that the precise geometry and chemical environment of the binding pocket dictate the strength and specificity of the interaction.

Table 2: Potential Molecular Interactions of this compound within a Protein Binding Site

| Functional Group of m-HPBA | Type of Interaction | Potential Interacting Amino Acid Residues |

| Phenolic Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Asn, Gln, Backbone C=O/N-H |

| Primary Amine Group | Hydrogen Bond (Donor), Ionic Bond | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O/N-H |

| Phenyl Ring | Hydrophobic, Aromatic Stacking | Phe, Tyr, Trp, Leu, Val, Ala, Ile |

| Butyl Chain | Hydrophobic, Van der Waals | Leu, Val, Ile, Ala, Met |

This table presents a hypothetical analysis based on fundamental principles of molecular recognition.

Elucidation of Enzyme Inhibition or Activation Mechanisms

There is currently no specific information available in the public scientific literature that details the mechanisms of enzyme inhibition or activation by this compound. Research studies investigating the direct interaction of this compound with specific enzymes, and the resulting kinetic effects, have not been identified. Therefore, it is not possible to describe whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor, nor are there any data on its potential as an enzyme activator.

Biosynthetic Pathways of this compound in Natural Systems

The natural occurrence and the biosynthetic pathways leading to the formation of this compound have not been documented in the available scientific literature. While the biosynthesis of various phenylpropanoids and related compounds is well-established, a specific pathway for this compound has not been elucidated.

Precursor Identification and Incorporation Studies

Due to the lack of information on its biosynthesis, there have been no studies identified that focus on the precursors of this compound. Isotopic labeling studies or experiments involving the feeding of potential precursor compounds to a biological system to track their incorporation into this compound have not been reported.

Enzymatic Steps in Biosynthesis

Consequently, the specific enzymes and the sequence of enzymatic reactions that would constitute the biosynthetic pathway of this compound are unknown. There are no research findings that describe the individual enzymatic steps, such as hydroxylations, decarboxylations, or transaminations, that would be required to synthesize this compound from a primary metabolite.

Development of Advanced Analytical Research Methods for M Hydroxyphenylbutylamine

Chromatographic Techniques (HPLC, GC) with Specialized Detection for Research Samples

High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent the foundational techniques for the separation and analysis of phenolic amines like m-hydroxyphenylbutylamine. The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and its derivatives.

For HPLC analysis of phenolic compounds, reversed-phase chromatography is a common approach. americanpharmaceuticalreview.comhmdb.ca A C18 column is frequently employed, and the mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. americanpharmaceuticalreview.com Gradient elution is often necessary to achieve optimal separation of compounds with varying polarities. hmdb.ca Detection can be accomplished using a UV-Vis diode array detector (DAD), which is effective for compounds possessing a chromophore, such as the phenyl group in this compound. americanpharmaceuticalreview.com

Gas chromatography, on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com For non-volatile compounds like phenolic amines, a derivatization step is typically required to increase their volatility and improve chromatographic performance. mdpi.comjmb.or.kr Silylation is a common derivatization technique for phenolic compounds, converting the polar hydroxyl and amine groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers and amines. jmb.or.kr Following derivatization, the sample is introduced into the GC system, where it is separated on a capillary column, often with a non-polar stationary phase. Flame ionization detection (FID) or a more specific detector can be used for quantification.

Method Development for Trace Analysis in Complex Matrices (e.g., culture media, tissue homogenates)

The analysis of this compound at trace levels in complex biological matrices such as cell culture media and tissue homogenates presents significant analytical challenges due to the presence of numerous interfering substances. nih.gov Effective sample preparation is therefore a critical step to isolate the analyte of interest, remove matrix components, and pre-concentrate the sample to achieve the required sensitivity.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex samples. mdpi.com For phenolic amines, a variety of SPE sorbents can be employed, including reversed-phase (e.g., C18), cation-exchange, or mixed-mode sorbents, depending on the specific properties of the analyte and the matrix. The selection of appropriate washing and elution solvents is crucial for obtaining high recovery of the analyte and efficient removal of interferences.

Liquid-liquid extraction (LLE) is another common sample preparation technique. The choice of an appropriate organic solvent is key to efficiently extracting the analyte from the aqueous biological matrix. The pH of the sample can be adjusted to optimize the partitioning of the analyte into the organic phase.

Matrix effects, which are the alteration of the analyte's ionization efficiency by co-eluting matrix components, can be a significant issue in mass spectrometry-based detection methods. nih.gov These effects can lead to either suppression or enhancement of the analytical signal, affecting the accuracy and precision of the quantification. The use of stable isotope-labeled internal standards, which have the same physicochemical properties as the analyte, is the most effective way to compensate for matrix effects.

Chiral Separation Methodologies (if applicable)

The structure of this compound contains a chiral center, meaning it can exist as two enantiomers. Since enantiomers can have different biological activities, their separation and individual quantification are often necessary in pharmaceutical and biological research. nih.govwvu.edu

High-performance liquid chromatography is the most common technique for chiral separations. nih.govmdpi.com This can be achieved through two main approaches:

Direct chiral separation: This involves the use of a chiral stationary phase (CSP). mdpi.com CSPs contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov

Indirect chiral separation: This method involves the derivatization of the racemic analyte with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard achiral column.

The choice of the chiral separation strategy depends on the specific properties of the analyte and the availability of suitable CSPs or derivatizing agents.

hyphenated Techniques (LC-MS/MS, GC-MS) for Quantitative and Qualitative Analysis in Research

Hyphenated techniques, which couple a separation technique with a detection technique, offer high sensitivity and selectivity for the analysis of complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the definitive identification and quantification of this compound in research samples. nih.gov

LC-MS/MS is particularly well-suited for the analysis of polar and non-volatile compounds like phenolic amines, as it often does not require derivatization. nih.gov The liquid chromatograph separates the components of the sample, which are then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules. In the tandem mass spectrometer, the precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis. nih.gov

GC-MS combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. mdpi.com As mentioned earlier, derivatization is usually necessary for the GC analysis of phenolic amines. jmb.or.kr After separation on the GC column, the analytes enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, provides a "fingerprint" that can be used for structural elucidation and confirmation of the analyte's identity by comparison with spectral libraries. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

Below is a table summarizing typical parameters for LC-MS/MS analysis of a related biogenic amine, providing an example of the method's capabilities.

| Parameter | Value |

| Analyte | 2-phenylethylamine |

| Matrix | Plasma |

| Sample Preparation | In-matrix derivatization, online SPE |

| LC Column | Not specified |

| Mobile Phase | Not specified |

| Detection | LC-MS/MS |

| Limit of Quantification (LOQ) | 0.2 nmol/L |

| Inter- and Intra-assay Imprecision | < 15% |

| Data for 2-phenylethylamine from a study on trace amine analysis. nih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged molecules like phenolic amines. nih.govelsevierpure.com In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. The technique offers advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. mdpi.com

For the analysis of phenolic compounds, capillary zone electrophoresis (CZE) is a commonly used mode. nih.gov The separation is influenced by the pH of the background electrolyte, which affects the charge of the analytes and the electroosmotic flow. The use of buffers at a pH that ensures the analytes are charged is essential for their separation. Detection in CE is often performed using UV-Vis absorbance.

Coupling CE with mass spectrometry (CE-MS) provides a highly sensitive and selective method for the analysis of phenolic compounds. nih.gov The interface between the CE capillary and the mass spectrometer is a critical component of the system. The limit of detection for phenolic compounds using CE-MS can be in the low mg/L range. nih.gov

The following table provides an example of CE conditions used for the separation of sympathomimetic amines, which are structurally related to this compound.

| Parameter | Condition |

| Technique | Micellar Electrokinetic Chromatography (MEKC) |

| Capillary | Fused-silica (50 cm x 75 µm i.d.) |

| Running Solution | 50 mM sodium tetraborate, 15 mM sodium dodecylsulfate (pH 9.3) |

| Applied Voltage | 13 kV |

| Detection | UV at 210 nm |

| Analysis Time | < 25 min |

| Data from a study on the separation of sympathomimetic amines. wvu.edu |

Microfluidic and Miniaturized Analytical Platforms

Microfluidic devices, also known as lab-on-a-chip systems, offer several advantages for chemical analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and automation. scu.edunih.gov These miniaturized platforms integrate various analytical steps, such as sample preparation, separation, and detection, onto a single chip.

For the analysis of biogenic amines and neurotransmitters, which are chemically similar to this compound, microfluidic devices coupled with electrochemical detection or mass spectrometry have been developed. scu.edu Capillary electrophoresis is a common separation technique implemented on microfluidic chips. scu.edu Amperometric detection, which measures the current generated by the oxidation or reduction of the analyte at an electrode, is a sensitive detection method for electroactive compounds like phenolic amines. scu.edu

The development of microfluidic platforms for the analysis of this compound holds promise for future research applications that require rapid and sensitive measurements in small sample volumes.

Derivatization and Analog Studies for Research Probes and Tool Compounds

Synthesis of Isotopically Labeled m-Hydroxyphenylbutylamine for Tracer Studies

Isotopically labeled compounds are indispensable tools in metabolic and pharmacodynamic studies, allowing researchers to track the fate of a molecule within a biological system without altering its chemical properties. The synthesis of labeled this compound would follow established protocols for introducing isotopes such as Deuterium (²H), Tritium (³H), Carbon-13 (¹³C), or Carbon-14 (¹⁴C). researchgate.netnih.gov

The choice of isotope and its position within the molecule are critical. For instance, ¹⁴C is a beta emitter, making it suitable for quantitative studies using techniques like liquid scintillation counting to determine tissue distribution or excretion profiles. researchgate.net ³H is another beta emitter often used for similar purposes or in receptor binding assays. Stable isotopes like ²H and ¹³C are non-radioactive and can be detected by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, making them ideal for in vivo metabolic studies in humans. researchgate.netnih.govresearchgate.net

A potential synthetic strategy for labeling the butylamine (B146782) side chain with ¹⁴C might involve utilizing a ¹⁴C-labeled precursor, such as [¹⁴C]butyronitrile, which can be chemically converted to the final amine. Labeling the aromatic ring could be achieved using labeled precursors during the ring's synthesis or through isotope exchange reactions on the final molecule. nih.gov It is crucial to place the label on a part of the molecule that is not immediately cleaved during metabolism to ensure the tracer provides meaningful data about the core structure's journey.

Creation of Fluorescent or Affinity Probes Based on this compound Scaffold

To visualize and investigate molecular interactions directly, the this compound structure can be used as a scaffold to create fluorescent or affinity probes. nih.govnih.gov A fluorescent probe would involve covalently attaching a fluorophore (a fluorescent dye) to the molecule. This allows for the visualization of the molecule's localization in cells or tissues using fluorescence microscopy. nih.govrsc.org

The design of such a probe requires careful consideration of the attachment point. The fluorophore could be linked to the amine group or a position on the aryl ring. The linker's length and chemical nature are also critical to ensure that the probe retains its original biological activity and that the fluorophore does not sterically hinder binding to its target.

Affinity probes are designed to isolate and identify binding partners (e.g., receptors or enzymes). This is often achieved by incorporating a reactive group that can form a covalent bond with the target (photoaffinity labeling) or by attaching a tag, such as biotin, that can be used for affinity purification. Once the probe binds to its target, the tag allows researchers to pull the entire complex out of a biological sample and identify the associated proteins.

Structural Modifications for Exploring Structure-Activity Relationships (SAR) in Mechanistic Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and pharmacology, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.govchemrxiv.org By systematically modifying different parts of the this compound molecule, researchers can identify the key chemical features required for its function.

The phenyl ring of this compound is a prime target for modification. Adding substituents to the ring can alter its electronic properties, which in turn affects its reactivity and interactions with biological targets. msu.edu Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.orglibretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the aromatic ring, making it less nucleophilic. libretexts.orglibretexts.org This can influence the pKa of the phenolic hydroxyl group and affect hydrogen bonding capabilities.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and alkyl (-CH₃) donate electron density to the ring, increasing its nucleophilicity. libretexts.orglibretexts.org This can enhance certain interactions, such as cation-π stacking with a biological target.

The position of the substituent (ortho, meta, or para relative to the existing hydroxyl or butylamine groups) is also critical, as it dictates the precise changes in electron density and steric profile across the ring. msu.edu

Table 1: Predicted Effects of Aryl Ring Substitutions on this compound

| Substituent Group | Position (Example) | Electronic Effect | Predicted Impact on Reactivity/Interaction |

| Nitro (-NO₂) | para to -OH | Strong EWG | Decreases ring nucleophilicity; may alter pKa of the hydroxyl group. |

| Methoxy (-OCH₃) | ortho to -OH | Strong EDG | Increases ring nucleophilicity; may enhance hydrogen bonding or cation-π interactions. |

| Chlorine (-Cl) | para to butylamine | EWG (inductive), Weak EDG (resonance) | Modestly deactivates the ring; increases lipophilicity. |

| Methyl (-CH₃) | ortho to butylamine | Weak EDG | Increases steric bulk near the side chain; slightly increases lipophilicity. |

This table is interactive and provides predicted outcomes based on established chemical principles.

Chain Length: Shortening (e.g., to propyl or ethyl) or lengthening (e.g., to pentyl) the chain affects how deeply the molecule can penetrate a binding site. There is often an optimal length for maximal interaction.

Branching: Introducing branching (e.g., creating an isobutyl or sec-butyl group) increases steric bulk. This can improve selectivity by preventing the molecule from binding to related but slightly smaller binding sites.

Rigidification: Incorporating the chain into a cyclic structure (e.g., a cyclopropylmethyl group) restricts its conformational freedom. This can "lock" the molecule into a more active conformation, improving binding affinity, but can also prevent it from adopting the necessary shape for binding.

Table 2: Impact of Alkyl Chain Modifications on Molecular Properties

| Modification | Example Structure | Key Property Change | Potential Biological Impact |

| Chain Shortening | m-Hydroxyphenylpropylamine | Decreased lipophilicity and size | May alter binding affinity or penetration of biological membranes. |

| Chain Branching | m-Hydroxyphenylisobutylamine | Increased steric hindrance | Could enhance selectivity for a specific target. |

| Chain Rigidification | m-(Cyclopropylmethyl)phenylamine | Reduced conformational flexibility | May increase affinity if the rigid conformation is optimal for binding. |

This interactive table illustrates how changes to the alkyl chain can influence molecular characteristics.

Alkylation: Converting the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine increases its steric bulk and reduces its hydrogen bond donating capacity. This can probe the space available in a binding pocket and the importance of hydrogen bond donation.

Acylation: Reacting the amine with an acyl group to form an amide (-NHCOR) neutralizes its basicity and removes its positive charge at physiological pH. This is a common strategy to determine if the charge is essential for activity.

Other Derivations: The amine can be converted to other functional groups like sulfonamides or ureas to explore a wider range of electronic and steric properties.

These modifications are crucial for building a comprehensive SAR model, which can guide the design of more potent and selective analogs for mechanistic studies. nih.gov

Future Research Directions and Unanswered Questions

The exploration of m-Hydroxyphenylbutylamine and its derivatives is poised at an exciting frontier, where advancements in technology and interdisciplinary approaches are set to unlock new possibilities. The following sections outline key future research directions that could significantly expand our understanding and application of this chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing m-Hydroxyphenylbutylamine in academic laboratories?

- Methodology : Start with biphenyl derivatives as precursors, employing hydroxylation and alkylation reactions. Use catalysts like palladium or copper for regioselective hydroxylation at the meta position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Validate synthesis with NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity .

- Safety : Follow OSHA guidelines for handling aromatic amines: use fume hoods, nitrile gloves, and respiratory protection to avoid dermal/ocular exposure .

Q. How should researchers characterize the physicochemical properties of this compound?

- Key Parameters : Measure melting point (DSC), solubility (in polar/nonpolar solvents), and pKa (potentiometric titration). UV-Vis spectroscopy can assess conjugation effects from the hydroxyl and amine groups .

- Data Interpretation : Compare results with computational models (e.g., Gaussian for molecular orbital analysis) to resolve discrepancies in predicted vs. observed solubility .

Q. What safety protocols are critical when handling this compound in oxidative environments?

- Risk Mitigation : Store under inert gas (argon/nitrogen) to prevent auto-oxidation. Use explosion-proof refrigerators for long-term storage. Emergency protocols include immediate decontamination with 10% acetic acid for spills and OSHA-approved respirators for vapor exposure .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 72 hours.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. What analytical strategies resolve contradictions in spectral data for this compound derivatives?

- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm stereochemistry. For ambiguous mass spectra, apply high-resolution FT-ICR MS to distinguish isobaric fragments .

- Statistical Frameworks : Use multivariate analysis (PCA) to identify outliers in replicate measurements, ensuring data robustness .

Q. How should researchers validate novel HPLC methods for quantifying this compound in complex matrices?

- Validation Criteria : Assess linearity (R² > 0.995), LOD/LOQ (signal-to-noise ≥ 3/10), and recovery rates (spiked samples). Include internal standards (e.g., deuterated analogs) to correct matrix effects .

- Reproducibility : Collaborate with independent labs to verify inter-laboratory precision, documenting deviations in column lot or mobile phase pH .

Q. What methodologies address conflicting bioactivity results in this compound’s receptor-binding assays?

- Hypothesis Testing : Replicate assays using orthogonal techniques (e.g., SPR vs. fluorescence polarization). Control for solvent interference (DMSO concentration ≤ 0.1%) and temperature fluctuations .

- Meta-Analysis : Systematically review raw data from published studies to identify common confounding variables (e.g., cell line viability, batch-to-batch compound variability) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.